Tetradec-5-en-1-ol
Overview
Description
Tetradec-5-en-1-ol: is a straight-chain unsaturated alcohol with the molecular formula C14H28O . This compound is notable for its role in various biological and chemical processes. It is characterized by the presence of a double bond in the fifth position of the tetradecene chain, specifically in the Z-configuration, which influences its chemical behavior and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradec-5-en-1-ol typically involves the reduction of corresponding aldehydes or esters. One common method is the reduction of 5-Tetradecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-Tetradecenal. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetradec-5-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 5-Tetradecenal, 5-Tetradecenoic acid.
Reduction: Tetradecan-1-ol.
Substitution: 5-Tetradecenyl chloride.
Scientific Research Applications
Chemistry: Tetradec-5-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the production of pheromones and other bioactive molecules .
Biology: In biological research, this compound is studied for its role as a pheromone in insects. It has been identified as a secondary pheromone in the yellowheaded spruce sawfly, influencing mating behaviors .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its unique olfactory properties .
Mechanism of Action
The mechanism of action of Tetradec-5-en-1-ol involves its interaction with specific molecular targets, such as odor receptors in insects. It binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion . The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response .
Comparison with Similar Compounds
5-Tetradecen-1-ol, (E)-: The E-isomer of 5-Tetradecen-1-ol, which has a different spatial arrangement of atoms around the double bond.
Tetradecan-1-ol: A saturated alcohol with no double bonds.
5-Tetradecenal: The corresponding aldehyde of 5-Tetradecen-1-ol.
Uniqueness: Tetradec-5-en-1-ol is unique due to its specific Z-configuration, which significantly influences its chemical reactivity and biological activity. This configuration makes it a valuable compound in the synthesis of pheromones and other specialized chemicals .
Properties
IUPAC Name |
tetradec-5-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10,15H,2-8,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTGEAXLNDKCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961037 | |
Record name | Tetradec-5-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-42-0 | |
Record name | Tetradec-5-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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